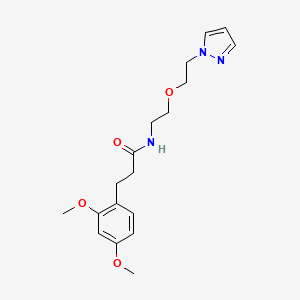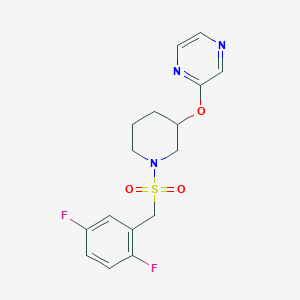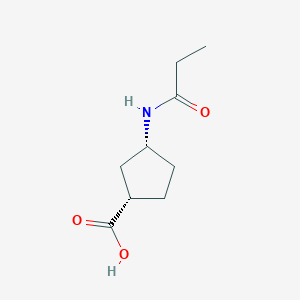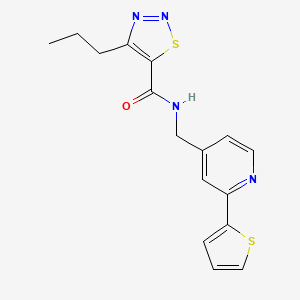
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant Potential and SAR Studies
A study by Bailey et al. (1985) on a closely related compound, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, highlighted its potential as an antidepressant with reduced side effects. The research emphasized the importance of structure-activity relationships (SAR) in identifying effective antidepressants with minimized anticholinergic action and no antagonism of antihypertensive effects, pointing towards the intricate balance required in drug design for therapeutic efficacy and safety (D. M. Bailey et al., 1985).
Structural Insights from Crystallography
The annular tautomerism and crystal structure of NH-pyrazoles were explored by Cornago et al. (2009), providing foundational knowledge on the behavior of pyrazole derivatives in both solid and solution states. This research has implications for understanding the structural characteristics of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide, as the tautomerism and hydrogen bonding patterns observed can influence the compound's biological activity and solubility (P. Cornago et al., 2009).
Multi-functional Ligands and Coordination Chemistry
Research on palladium(II) chloride complexes with pyrazol-1-yl)propanamide derivatives underscores the versatility of these compounds as ligands in coordination chemistry. This study by Palombo et al. (2019) not only showcases the potential of pyrazole derivatives in forming structurally diverse complexes but also hints at applications ranging from catalysis to the development of new materials (Tyler Palombo et al., 2019).
Cytotoxic Properties and Anticancer Research
Kodadi et al. (2007) focused on the cytotoxic properties of pyrazole compounds against tumor cell lines, revealing significant activity that depended on substituents linked to the pyrazolic rings. Such research is crucial for understanding how structural modifications of compounds like this compound can enhance their efficacy as anticancer agents (M. E. Kodadi et al., 2007).
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-23-16-6-4-15(17(14-16)24-2)5-7-18(22)19-9-12-25-13-11-21-10-3-8-20-21/h3-4,6,8,10,14H,5,7,9,11-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPFMJXDEJCDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)NCCOCCN2C=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2965926.png)

![1-(3,4-difluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965928.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide](/img/structure/B2965929.png)
![2-[Methyl-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino]acetamide](/img/structure/B2965930.png)
![2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2965932.png)

![Octahydrocyclopenta[c]pyrrol-1-one](/img/structure/B2965936.png)
![1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride](/img/structure/B2965937.png)
![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide](/img/structure/B2965939.png)
![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2965940.png)


